molecular formula C11H10ClN3 B008791 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine CAS No. 19927-54-9

4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine

Cat. No.: B008791
CAS No.: 19927-54-9
M. Wt: 219.67 g/mol
InChI Key: BJTVDYOSYBZBBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxytetracycline is a broad-spectrum tetracycline antibiotic that was the second of its group to be discovered. It is derived from the actinomycete Streptomyces rimosus and is used to treat a wide variety of bacterial infections. Oxytetracycline works by interfering with the ability of bacteria to produce essential proteins, thereby inhibiting their growth and multiplication .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxytetracycline can be synthesized through the fermentation of Streptomyces rimosus. The process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the antibiotic. The fermentation process is typically carried out in large fermenters under controlled conditions of temperature, pH, and aeration .

Industrial Production Methods: In industrial settings, oxytetracycline is produced through a similar fermentation process but on a much larger scale. The fermentation broth is subjected to various downstream processing steps, including filtration, solvent extraction, and crystallization, to obtain the pure antibiotic .

Chemical Reactions Analysis

Types of Reactions: Oxytetracycline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxy derivatives .

Scientific Research Applications

Oxytetracycline has a wide range of applications in scientific research:

Mechanism of Action

Oxytetracycline inhibits bacterial cell growth by binding to the 30S ribosomal subunit, preventing the attachment of amino-acyl tRNA to the ribosome’s A site. This action inhibits protein synthesis, which is essential for bacterial growth and replication. The binding of oxytetracycline to the ribosome is reversible, allowing it to act as a bacteriostatic agent .

Comparison with Similar Compounds

Uniqueness of Oxytetracycline: Oxytetracycline is unique due to its specific spectrum of activity and its use in both human and veterinary medicine. It is particularly effective against certain strains of bacteria that have developed resistance to other antibiotics .

Properties

IUPAC Name

4-(4-chlorophenyl)-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3/c1-7-6-10(15-11(13)14-7)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTVDYOSYBZBBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564277
Record name 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19927-54-9
Record name 4-(4-Chlorophenyl)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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